5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
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Overview
Description
5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazole and triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole typically involves the reaction of 2-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazolo[3,2-B][1,2,4]triazole derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow synthesis and other scalable techniques may be employed to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with various molecular targets and pathways. The compound may inhibit specific enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-6-methylthiazolo[3,2-B][1,2,4]triazole
- 5-(4-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- 5-(2-Chlorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
Uniqueness
5-(2-Methoxyphenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to the presence of the methoxy group at the 2-position of the phenyl ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H11N3OS |
---|---|
Molecular Weight |
245.30 g/mol |
IUPAC Name |
5-(2-methoxyphenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3OS/c1-8-11(17-12-13-7-14-15(8)12)9-5-3-4-6-10(9)16-2/h3-7H,1-2H3 |
InChI Key |
SSYLXWTTZXVLCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CC=CC=C3OC |
Origin of Product |
United States |
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